molecular formula C13H15NS B13186479 [(3-Methylphenyl)methyl](thiophen-2-ylmethyl)amine

[(3-Methylphenyl)methyl](thiophen-2-ylmethyl)amine

Cat. No.: B13186479
M. Wt: 217.33 g/mol
InChI Key: NTHRFIULNRJBBA-UHFFFAOYSA-N
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Description

(3-Methylphenyl)methylamine is a compound that features a combination of a 3-methylphenyl group and a thiophen-2-ylmethyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylphenyl)methylamine typically involves the reaction of 3-methylbenzyl chloride with thiophen-2-ylmethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(3-Methylphenyl)methylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Methylphenyl)methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Methylphenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects .

Comparison with Similar Compounds

(3-Methylphenyl)methylamine can be compared with other similar compounds, such as:

    Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar chemical reactivity and biological activities.

    Phenylmethylamines: Compounds with a phenylmethylamine structure also show comparable properties but may differ in their specific biological activities and applications.

Similar Compounds

Conclusion

(3-Methylphenyl)methylamine is a versatile compound with significant potential in various scientific and industrial applications. Its unique structural features and reactivity make it a valuable building block in organic synthesis, while its biological activities open up possibilities for medicinal and biological research.

Properties

Molecular Formula

C13H15NS

Molecular Weight

217.33 g/mol

IUPAC Name

1-(3-methylphenyl)-N-(thiophen-2-ylmethyl)methanamine

InChI

InChI=1S/C13H15NS/c1-11-4-2-5-12(8-11)9-14-10-13-6-3-7-15-13/h2-8,14H,9-10H2,1H3

InChI Key

NTHRFIULNRJBBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNCC2=CC=CS2

Origin of Product

United States

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